o-(Octadecyloxy)aniline

Description

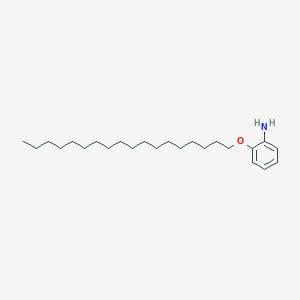

o-(Octadecyloxy)aniline (C₂₄H₄₃NO, molecular weight: 361.61 g/mol) is an ortho-substituted aniline derivative featuring a long hydrophobic octadecyloxy (C₁₈H₃₇O–) chain. This structural motif confers unique amphiphilic properties, enabling applications in liquid crystals, surfactants, and organic semiconductors. The compound is synthesized via alkylation of o-aminophenol with octadecyl bromide under basic conditions, often requiring protection of the amino group to avoid side reactions. Its long alkyl chain enhances solubility in non-polar solvents like toluene or hexane, while the aromatic amine group allows for further functionalization or participation in supramolecular interactions.

Properties

CAS No. |

6324-66-9 |

|---|---|

Molecular Formula |

C24H43NO |

Molecular Weight |

361.6 g/mol |

IUPAC Name |

2-octadecoxyaniline |

InChI |

InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-24-21-18-17-20-23(24)25/h17-18,20-21H,2-16,19,22,25H2,1H3 |

InChI Key |

UWBLXNSLVDXPPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

- p-(Octadecyloxy)aniline (para isomer): The para substitution reduces steric hindrance, enabling tighter molecular packing and higher crystallinity compared to the ortho isomer.

- o-(Hexadecyloxy)aniline : A shorter C₁₆ alkyl chain reduces hydrophobicity and lowers melting points.

- Aniline Benzoate (C₆H₅COO–C₆H₅NH₂): A benzoate ester derivative with polar carboxylate groups, contrasting sharply with the ether-linked alkyl chain of o-(Octadecyloxy)aniline.

Physicochemical Properties

| Compound | Substituent Position | Alkyl Chain Length | Melting Point (°C) | Solubility in THF | Thermal Stability (°C) |

|---|---|---|---|---|---|

| This compound | ortho | C₁₈ | 75–80 | High | 180–200 |

| p-(Octadecyloxy)aniline | para | C₁₈ | 85–90 | Moderate | 200–220 |

| o-(Hexadecyloxy)aniline | ortho | C₁₆ | 70–75 | High | 160–180 |

| Aniline Benzoate | N/A | N/A | 105–110 | Low (polar solvents) | 150–170 |

- Melting Points : Ortho isomers exhibit lower melting points due to steric disruption of crystalline packing. Para isomers and Aniline Benzoate (with rigid benzoate groups) show higher thermal stability.

- Solubility: Longer alkyl chains enhance solubility in non-polar solvents. Aniline Benzoate, with polar ester groups, is more water-soluble.

- Thermal Stability : Alkyl chain degradation occurs at lower temperatures (~180°C) compared to aromatic ester groups (~150–170°C).

Research Findings

- Ortho vs. Para Effects : Ortho substitution disrupts molecular symmetry, reducing thin-film order in organic semiconductors by ~30% compared to para isomers.

- Alkyl Chain Length : Increasing chain length from C₁₆ to C₁₈ decreases solubility in polar polymers (e.g., P3HT) by ~40%, critical for processing organic photovoltaics.

- Thermal Behavior : Thermogravimetric analysis (TGA) shows this compound decomposes at 180–200°C, while Aniline Benzoate degrades at 150–170°C due to ester cleavage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.